3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione
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Overview
Description
3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione is an organic compound characterized by the presence of an iodophenyl group and a propan-2-yl oxy group attached to a cyclobutene dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodophenyl acetic acid and 2-propanol.
Formation of Intermediate: The 4-iodophenyl acetic acid is reacted with thionyl chloride to form 4-iodophenyl acetyl chloride.
Cyclization: The 4-iodophenyl acetyl chloride is then subjected to a cyclization reaction with 2-propanol in the presence of a base such as sodium hydroxide to form the cyclobutene dione structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione
- 3-(4-Chlorophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione
- 3-(4-Fluorophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione
Uniqueness
3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions and reactivity, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
194039-15-1 |
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Molecular Formula |
C13H11IO3 |
Molecular Weight |
342.13 g/mol |
IUPAC Name |
3-(4-iodophenyl)-4-propan-2-yloxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C13H11IO3/c1-7(2)17-13-10(11(15)12(13)16)8-3-5-9(14)6-4-8/h3-7H,1-2H3 |
InChI Key |
LXGOBFFBGXVOCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=O)C1=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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